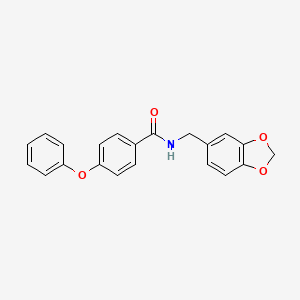

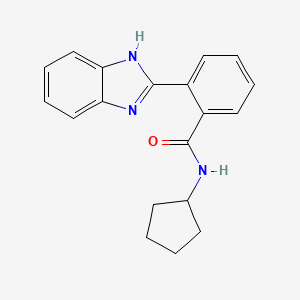

![molecular formula C14H11ClFNO2 B5569716 5-chloro-2-[(2-fluorobenzyl)oxy]benzaldehyde oxime](/img/structure/B5569716.png)

5-chloro-2-[(2-fluorobenzyl)oxy]benzaldehyde oxime

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of 5-chloro-2-[(2-fluorobenzyl)oxy]benzaldehyde oxime involves multiple steps, typically starting with benzaldehyde derivatives. An example of a similar synthesis involves the use of N-bromoalkoxy and phenylazo benzaldehydes and their oximes, characterized by spectroscopic methods like FT-IR, GC-MS, and NMR (Balachander & Manimekalai, 2017).

Molecular Structure Analysis

The molecular structure of compounds similar to 5-chloro-2-[(2-fluorobenzyl)oxy]benzaldehyde oxime is often analyzed using computational methods. Geometry optimization and potential energy scan studies predict the favored conformations of these molecules. Molecular properties such as HOMO-LUMO and MEP surfaces are derived from optimized structures (Balachander & Manimekalai, 2017).

Chemical Reactions and Properties

Chemical reactions involving similar compounds include C-H methylation and fluorination, as seen in the Pd-catalyzed reactions of benzaldehydes using transient directing groups (Chen & Sorensen, 2018). These reactions demonstrate the reactivity of the benzaldehyde group under catalytic conditions.

Wissenschaftliche Forschungsanwendungen

Interaction with Metal Compounds

One area of research involving benzaldehyde oximes, including derivatives like 5-chloro-2-[(2-fluorobenzyl)oxy]benzaldehyde oxime, focuses on their interaction with metal compounds. For instance, the reaction between RuBr3·xH2O and benzaldehyde oxime in aqueous 6 M HBr has been explored, leading to the formation of mixed-valence ruthenium(III)-ruthenium(II) compounds (Kukushkin et al., 1997).

Synthesis and Spectral Analysis

Another research application is the synthesis and spectral analysis of derivatives of benzaldehyde oximes. A study by Balachander and Manimekalai (2017) involved synthesizing and characterizing 2-(N-bromoalkoxy)-5-(phenylazo)benzaldehydes and their oximes, which were analyzed using various spectroscopic methods (Balachander & Manimekalai, 2017).

Structural Characterization and Substituent Effects

Research has also been conducted on the structural characterization of copper(II) complexes with benzaldehyde ortho-oxime ligands. Dong et al. (2012) studied two new Cu(II) complexes with benzaldehyde oxime ligands, analyzing their structures and discussing substituent effects (Dong et al., 2012).

Radiosynthesis and Biodistribution

In the field of radiology, benzaldehyde oximes like 5-chloro-2-[(2-fluorobenzyl)oxy]benzaldehyde oxime have potential applications. A study on the radiosynthesis and biodistribution of cyclic RGD peptides conjugated with novel fluorinated aldehyde-containing prosthetic groups, including benzaldehyde oximes, was conducted by Glaser et al. (2008) (Glaser et al., 2008).

Anticancer and Antiviral Effects

Benzaldehyde oximes have been explored for their anticancer and antiviral effects. Wnuk et al. (1997) studied the inhibition of S-adenosyl-L-homocysteine hydrolase with 5'-carboxaldehydes and oximes synthesized from adenosine and sugar-modified analogues, showing potential in cancer and viral therapies (Wnuk et al., 1997).

Safety and Hazards

The Material Safety Data Sheet (MSDS) for 5-chloro-2-[(2-fluorobenzyl)oxy]benzaldehyde provides information on its safety and hazards . It’s important to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes. In case of accidental release, personal protective equipment should be used, and all sources of ignition should be removed .

Eigenschaften

IUPAC Name |

(NE)-N-[[5-chloro-2-[(2-fluorophenyl)methoxy]phenyl]methylidene]hydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11ClFNO2/c15-12-5-6-14(11(7-12)8-17-18)19-9-10-3-1-2-4-13(10)16/h1-8,18H,9H2/b17-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEKBECBIDVNXRO-CAOOACKPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)COC2=C(C=C(C=C2)Cl)C=NO)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)COC2=C(C=C(C=C2)Cl)/C=N/O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11ClFNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.69 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-methyl-4-(4-methyl-1-piperazinyl)-6-[4-(4-phenylbutanoyl)-1-piperazinyl]pyrimidine](/img/structure/B5569637.png)

![4-(1-methyl-1H-imidazol-2-yl)-1-[(3-phenyl-5-isoxazolyl)carbonyl]piperidine](/img/structure/B5569642.png)

![(4aR*,7aS*)-1-(3-methyl-2-buten-1-yl)-4-[(4-methyl-1,2,3-thiadiazol-5-yl)carbonyl]octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5569650.png)

![3-isopropyl-5-{(2S)-1-[(6-methoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-2-pyrrolidinyl}-1,2,4-oxadiazole](/img/structure/B5569652.png)

![2-ethoxy-N'-{[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}benzohydrazide](/img/structure/B5569664.png)

![2-{1-[2-(trifluoromethoxy)benzyl]-1H-imidazol-2-yl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5569701.png)

![4-[4-(3,4-dimethoxybenzoyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)pyrimidine](/img/structure/B5569732.png)

![N-{[6-(4-morpholinyl)-4-pyrimidinyl]methyl}-5-propyl-3-thiophenecarboxamide](/img/structure/B5569739.png)

![N-[(5-isobutyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-yl)methyl]-3-methoxybenzenesulfonamide](/img/structure/B5569757.png)